Ethyl 1-Methylimidazole-4-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

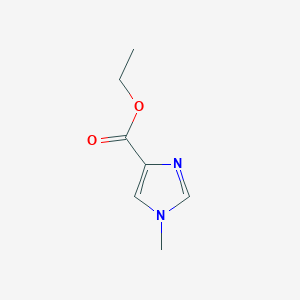

Structure

3D Structure

属性

IUPAC Name |

ethyl 1-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCWFKNFJRMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341433 | |

| Record name | Ethyl 1-Methylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41507-56-6 | |

| Record name | Ethyl 1-Methylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Ethyl 1-Methylimidazole-4-carboxylate?

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-Methylimidazole-4-carboxylate

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties of this compound. As a key intermediate in organic synthesis and medicinal chemistry, a thorough understanding of its reactivity, spectroscopic profile, and handling is crucial for its effective application.

Introduction

This compound is a substituted imidazole derivative that has garnered significant interest in the field of synthetic organic chemistry. The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine. This structural prominence makes imidazole-containing compounds, such as this compound, valuable building blocks in the synthesis of novel therapeutic agents.[1] Its utility is further enhanced by the presence of an ethyl carboxylate group, which offers a versatile handle for a variety of chemical transformations. This guide will delve into the core chemical characteristics of this compound, providing insights into its synthesis, reactivity, and analytical profile.

Molecular and Physicochemical Properties

The chemical identity and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 41507-56-6 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| IUPAC Name | ethyl 1-methyl-1H-imidazole-4-carboxylate | [2] |

| Synonyms | This compound | [2] |

| Physical State | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [2] |

| logP | 0.5968 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Handling

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Handling and Storage: this compound should be stored at room temperature.[2] It is classified as a combustible solid.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the imidazole ring and the ethyl carboxylate moiety.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and possesses both acidic and basic properties. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The N-H proton of an unsubstituted imidazole is weakly acidic. However, in this compound, the nitrogen at position 1 is already substituted with a methyl group, precluding reactions at this site.

Alkylation: Further alkylation of the imidazole ring can occur at the N-3 position. The reaction of imidazoles with alkyl halides in the presence of a base is a common method for preparing N-alkylated imidazoles.[4]

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5][6]

-

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst.[6][7]

-

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that yields the carboxylate salt and ethanol.[6] This method is often preferred due to the reaction going to completion.[5]

Experimental Protocol for Mild Alkaline Hydrolysis of Esters: A general procedure for the mild alkaline hydrolysis of hindered esters in a non-aqueous solution has been described, which could be adapted for this compound.[8]

-

Dissolve the ester (1 mmol) in dichloromethane (9 mL).

-

Add a methanolic solution of 3 N NaOH (1 mL, 3 mmol).

-

Stir the solution at room temperature. The sodium salt of the carboxylic acid will precipitate.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the carboxylic acid can be recovered by acidification.

Spectroscopic Profile

The structural features of this compound can be confirmed using various spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be predicted based on data for similar compounds.[9][10][11]

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl group on the imidazole ring, the ethyl group of the ester (a quartet and a triplet), and the protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the imidazole ring, the methyl group, the ethyl group, and the carbonyl carbon of the ester.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would correspond to C-N and C-H vibrations of the imidazole ring and the alkyl groups.[12]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or other fragments from the ester and imidazole moieties.[13]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The imidazole scaffold is a key component of many drugs, and the ability to functionalize it at various positions is crucial for drug design and development.[14] For example, related imidazole carboxylates are key intermediates in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[15][16]

Conclusion

This compound is a versatile chemical building block with a rich chemistry centered around its imidazole ring and ethyl carboxylate functional group. Its properties make it a valuable tool for synthetic chemists, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its successful application in the development of novel chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl imidazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 1H NMR [m.chemicalbook.com]

- 10. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 11. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) MS spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. nbinno.com [nbinno.com]

- 15. jocpr.com [jocpr.com]

- 16. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

Ethyl 1-Methylimidazole-4-carboxylate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylimidazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its imidazole core, a five-membered aromatic ring with two nitrogen atoms, is a common motif in many biologically active molecules. The presence of both an ester and an N-methylated imidazole ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for laboratory and development settings.

Core Molecular Identifiers

A foundational understanding of a chemical entity begins with its fundamental identifiers.

| Identifier | Value | Source |

| CAS Number | 41507-56-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Synonyms | ethyl 1-methyl-1H-imidazole-4-carboxylate | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a glycine derivative followed by oxidation. The following protocol is a synthesized methodology based on established chemical principles for imidazole synthesis.

Experimental Protocol: A Multi-step Synthesis

This protocol outlines a plausible synthesis route starting from readily available glycine.

Step 1: Synthesis of N-acetylglycine

-

Dissolve glycine (0.30 mol) in 96 mL of water in a suitable reaction vessel.

-

With stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in portions.

-

Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of ice-cold water, and dry to yield N-acetylglycine.

Step 2: Esterification to Ethyl N-acetylglycinate

-

To a round-bottom flask, add N-acetylglycine (0.10 mol), 117 mL of ethanol, and a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15).

-

Reflux the mixture with vigorous stirring for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter to recover the catalyst, and concentrate the filtrate under reduced pressure to obtain ethyl N-acetylglycinate.

Step 3: Formylation and Cyclization

-

In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.065 mol) in 15 mL of anhydrous toluene.

-

Slowly add a solution of ethyl N-acetylglycinate (0.06 mol) in toluene while maintaining the temperature at 0°C.

-

After the addition, allow the mixture to warm to room temperature.

-

Slowly add methyl formate (15 mL) while keeping the temperature between 15°C and 19°C.

-

Continue stirring until the reaction mixture becomes a thick slurry.

-

To this slurry, add a solution of potassium thiocyanate (0.07 mol) in water, followed by the slow addition of concentrated hydrochloric acid (0.125 mol) at 0°C.

-

Heat the reaction mixture to 55-60°C and maintain this temperature with stirring for 4 hours.

-

Cool the mixture, concentrate to remove residual toluene, and allow it to stand overnight to precipitate the 2-mercapto-4-imidazolecarboxylate intermediate.

Step 4: Desulfurization to this compound

-

Dissolve the crude 2-mercapto-4-imidazolecarboxylate intermediate (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15°C.

-

Heat the mixture to 55-60°C and stir for 2 hours.

-

Cool the reaction to room temperature and neutralize to a pH of 7 with a saturated sodium carbonate solution to precipitate the crude product.

-

Collect the solid by filtration, dry, and recrystallize from water to obtain pure this compound.

Note: The methylation of the imidazole nitrogen can be carried out in a subsequent step using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in various chemical reactions.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | Off-white or yellow crystalline powder | [3] |

| Melting Point | 101 - 102 °C | [2] |

| Boiling Point | 456.2°C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. Slightly soluble in water. | [4] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [1] |

| logP | 0.5968 | [1] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in the synthesis of biologically active compounds.

-

Intermediate for Angiotensin II Receptor Antagonists: This compound is a key intermediate in the synthesis of olmesartan medoxomil, a potent angiotensin II receptor antagonist used for the treatment of hypertension.[5][6] The imidazole core mimics the side chain of histidine, which is crucial for the binding of angiotensin II to its receptor.

-

Scaffold for Novel Antimicrobial Agents: The imidazole ring is a common feature in many antimicrobial agents. This compound can be used as a starting material for the synthesis of novel imidazole derivatives with potential antibacterial and antifungal activities. For instance, certain 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives have been investigated as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase.[7]

-

Precursor for Anti-tuberculosis Agents: Ring-substituted-1H-imidazole-4-carboxylic acid derivatives have shown promise as a new class of anti-tuberculosis agents.[4] The ethyl ester functionality of the title compound provides a convenient handle for the synthesis of a variety of amide and hydrazide derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It may cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship Diagram

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its ester and imidazole functionalities, allows for the creation of a diverse range of complex molecules. A thorough understanding of its properties and safe handling procedures is essential for its effective utilization in research and development, paving the way for the discovery of novel therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl imidazole-4-carboxylate | 23785-21-9 [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data for Ethyl 1-Methylimidazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylimidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The unique electronic properties of the imidazole ring, coupled with the reactivity of the ester functional group, make it a valuable building block for creating targeted therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering of the imidazole ring, is shown below. This numbering is crucial for the assignment of signals in NMR spectroscopy.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is essential for reproducibility and data comparison.

Caption: Standard workflow for acquiring NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.7 | s | 1H | H-5 | The proton at C-5 is expected to be a singlet and downfield due to the anisotropic effect of the imidazole ring and the adjacent ester group. |

| ~7.5 | s | 1H | H-2 | The proton at C-2 is also a singlet and in the aromatic region, characteristic of imidazole ring protons. |

| ~4.3 | q | 2H | -OCH₂CH₃ | The quartet arises from the coupling with the adjacent methyl protons of the ethyl group. |

| ~3.8 | s | 3H | N-CH₃ | The N-methyl protons appear as a singlet, with a chemical shift typical for methyl groups attached to a nitrogen atom in a heteroaromatic system. |

| ~1.3 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the methylene protons of the ethyl group. |

Comparative Analysis : Experimental data for the isomeric Ethyl 1-methyl-1H-imidazole-5-carboxylate shows similar patterns, reinforcing these predictions. The precise chemical shifts of the ring protons (H-2 and H-4/5) are sensitive to the position of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~163 | C=O | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~138 | C-2 | Aromatic carbon adjacent to two nitrogen atoms. |

| ~135 | C-5 | Aromatic carbon deshielded by the ester group. |

| ~125 | C-4 | Aromatic carbon of the imidazole ring. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~34 | N-CH₃ | N-methyl carbon. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Expertise & Experience : The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The electron-withdrawing nature of the ester group significantly influences the chemical shifts of the imidazole ring carbons, particularly C-4 and C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3150 | Medium | C-H stretch | Imidazole ring |

| ~2980 | Medium | C-H stretch | Alkyl groups (ethyl and methyl) |

| ~1720 | Strong | C=O stretch | Ester carbonyl |

| ~1500-1600 | Medium | C=N and C=C stretch | Imidazole ring skeletal vibrations |

| ~1240 | Strong | C-O stretch | Ester |

Trustworthiness : The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the specific substitution pattern of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data (Electron Impact - EI)

-

Molecular Ion (M⁺): m/z = 154. This corresponds to the molecular weight of this compound (C₇H₁₀N₂O₂). The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.

-

Major Fragment Ions:

-

m/z = 125: Loss of an ethyl group (-C₂H₅) from the ester.

-

m/z = 109: Loss of an ethoxy group (-OC₂H₅) from the ester. This is often a prominent peak for ethyl esters.

-

m/z = 82: Corresponding to the 1-methylimidazole cation after cleavage of the entire ester group.

-

m/z = 81: Loss of a hydrogen atom from the 1-methylimidazole cation.

-

Authoritative Grounding : The fragmentation pattern of ethyl esters is well-documented. The cleavage of the C-O bond of the ester is a common fragmentation pathway, leading to the loss of the ethoxy radical.

Summary of Spectroscopic Data

| Technique | Key Findings |

| ¹H NMR | Signals corresponding to two distinct imidazole ring protons, an N-methyl group, and an ethyl ester group. |

| ¹³C NMR | Resonances for the ester carbonyl, three unique imidazole ring carbons, the N-methyl carbon, and the two carbons of the ethyl group. |

| IR | Strong C=O stretch for the ester, C-H stretches for the aromatic ring and alkyl groups, and characteristic ring vibrations for the imidazole moiety. |

| MS | A molecular ion peak at m/z 154 and characteristic fragmentation patterns involving the loss of the ethyl and ethoxy groups from the ester functionality. |

This comprehensive spectroscopic profile, based on predictive methods and comparative analysis with related compounds, provides a solid foundation for the identification and characterization of this compound in a research and development setting.

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1-Methylimidazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of Ethyl 1-Methylimidazole-4-carboxylate, a key heterocyclic molecule with potential applications in pharmaceutical development. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to instill a deeper understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and reliable data.

Introduction: Understanding the Physicochemical Landscape

This compound belongs to the imidazole class of compounds, which are integral to many biological processes and form the backbone of numerous pharmaceuticals. The strategic placement of the N-methyl group and the ethyl carboxylate moiety at the 4-position of the imidazole ring dictates its physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for formulation development, ensuring bioavailability, and defining appropriate storage conditions.

This guide will navigate the essential experimental pathways to fully characterize this molecule, moving from fundamental solubility assessments to in-depth forced degradation studies.

Solubility Profiling: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For this compound, a comprehensive solubility profile across a range of relevant solvent systems is the first step in its characterization.

Predicted Physicochemical Properties

While experimental data is the gold standard, in-silico predictions can offer initial insights into the molecule's behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 154.17 g/mol | --INVALID-LINK--[1] |

| LogP | 0.5968 | --INVALID-LINK--[1] |

| TPSA (Topological Polar Surface Area) | 44.12 Ų | --INVALID-LINK--[1] |

The positive LogP value suggests a degree of lipophilicity, while the TPSA indicates the potential for hydrogen bonding, suggesting solubility in both polar and non-polar solvents to varying extents. A supplier datasheet mentions solubility in a chloroform/methanol mixture at 50 mg/mL, providing a preliminary experimental data point.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[2][3]

-

Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including:

-

Purified Water

-

pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[2]

-

Organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate).

-

-

Sample Preparation: Add an excess of solid this compound to a known volume of each solvent system in sealed vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] Periodic sampling and analysis can confirm when equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[4]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Data Reporting: Express solubility in terms of mg/mL or g/L.

The following diagram illustrates the workflow for determining equilibrium solubility.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as mandated by ICH guidelines, are designed to accelerate this process.[5][6]

Rationale for Forced Degradation

The objectives of forced degradation studies are multi-faceted:

-

To identify likely degradation products.[7]

-

To elucidate degradation pathways.[7]

-

To establish the intrinsic stability of the molecule.[6]

-

To develop and validate a stability-indicating analytical method.[6]

A degradation of 5-20% is generally considered optimal for these studies.[5]

The following diagram outlines the logical flow of a forced degradation study.

References

- 1. chemscene.com [chemscene.com]

- 2. who.int [who.int]

- 3. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Starting Materials for the Synthesis of Ethyl 1-Methylimidazole-4-carboxylate

Executive Summary

Ethyl 1-Methylimidazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural motif is a recurring feature in numerous pharmacologically active agents, making the efficient and scalable synthesis of this intermediate a subject of considerable interest. This technical guide provides an in-depth analysis of the principal synthetic strategies for this compound, with a core focus on the selection and rationale of key starting materials. We will dissect two primary, field-proven synthetic pathways: the cyclization of functionalized enamines and a route commencing from N-methylglycine (sarcosine) derivatives. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower informed decisions in process development and optimization.

Introduction: The Significance of this compound

The imidazole ring is a privileged scaffold in drug discovery, present in natural products like histamine and the amino acid histidine.[1] Its synthetic derivatives are cornerstones of many pharmaceuticals, including antifungals (ketoconazole) and antihypertensives (losartan).[1][2] this compound (CAS 41507-56-6) serves as a versatile intermediate, providing a pre-functionalized core that allows for subsequent chemical modifications to build molecular complexity.[3] Understanding the genesis of this molecule—the starting materials from which it is built—is fundamental to ensuring a robust, cost-effective, and reproducible supply chain for research and development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. By conceptually breaking down the target molecule, we can identify the most strategic bond disconnections and, consequently, the most logical starting materials. Two primary disconnections stand out, forming the basis of the most common synthetic routes.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Cyclocondensation of an Enamine Precursor

This is arguably the most direct and widely employed strategy. The core logic involves the formation of the imidazole ring by reacting a three-atom component (N-C-C) with a two-atom component (N-C) that closes the ring.

Core Concept

The key precursor is an enamine derivative that already contains the N1-methyl group and the C4-carboxylate. This intermediate, Ethyl 3-amino-3-(methylamino)acrylate, provides the C5-C4-N3 backbone. The ring is then formed by introducing a one-carbon unit that becomes C2 and cyclizing with the primary amine.

Key Starting Materials

-

Ethyl Acetoacetate (or similar β-ketoester): This is a commodity chemical that serves as the foundational carbon skeleton for the enamine precursor.

-

Methylamine: The source of the N1-methyl group and the nitrogen at position 1.

-

Formylating Agent: This reagent provides the crucial C2 carbon of the imidazole ring. A common and effective choice is Diethoxymethyl acetate . Its utility lies in its ability to act as a stable, easy-to-handle source of a formyl cation equivalent, which is essential for the cyclization step. Other reagents like triethyl orthoformate or formamide can also be used.

Experimental Protocol: Synthesis via Enamine Intermediate

Step 1: Synthesis of Ethyl 3-(methylamino)crotonate

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and toluene.

-

Cool the mixture in an ice bath and slowly bubble methylamine gas (1.1 eq) through the solution, or add a solution of methylamine in ethanol.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

-

After cooling, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

The crude Ethyl 3-(methylamino)crotonate (1.0 eq) is dissolved in a suitable solvent such as acetic acid.

-

Diethoxymethyl acetate (1.2 eq) is added to the solution.

-

The mixture is heated to reflux (typically 110-120 °C) for several hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled and the solvent is evaporated. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.

Causality and Field Insights

This route is favored for its convergency and reliance on inexpensive, readily available starting materials. The formation of the enamine is typically high-yielding. The critical cyclization step is driven by the electrophilic nature of the formylating agent and the nucleophilicity of the enamine system. The use of diethoxymethyl acetate is particularly advantageous as it avoids the harsh conditions or difficult handling associated with other formylating agents.

Caption: Workflow for the Enamine Cyclocondensation Pathway.

Alternative Pathway: Synthesis from N-Methylglycine (Sarcosine)

This strategy builds the imidazole ring from a different set of precursors, starting with an amino acid derivative that already contains the N1-methyl group.

Core Concept

The synthesis begins with N-methylglycine (sarcosine) or its ethyl ester. This molecule provides the N1, C5, and the attached methyl group. The remainder of the ring (C4, N3, C2) is constructed upon this scaffold in subsequent steps. A related synthesis for the non-N-methylated analog starts from glycine, undergoing acylation, esterification, and condensation with methyl formate before cyclization.[4]

Key Starting Materials

-

N-Methylglycine Ethyl Ester (Sarcosine ethyl ester): This is the primary building block, providing a significant portion of the final structure. It is commercially available or can be easily prepared from sarcosine and ethanol via Fischer esterification.

-

Ethyl Formate: Used in a Claisen-type condensation to introduce a formyl group at the α-carbon of the sarcosine ester, creating the C4-C5 bond precursor.[4]

-

Ammonia or Ammonium Salt: Serves as the source for the N3 nitrogen atom required to complete the imidazole ring.

Experimental Protocol: Synthesis from Sarcosine Ester

-

Formylation of Sarcosine Ethyl Ester: In a three-necked flask under a nitrogen atmosphere, sodium ethoxide (1.1 eq) is suspended in an anhydrous solvent like toluene or THF. The mixture is cooled, and N-methylglycine ethyl ester (1.0 eq) is added, followed by the dropwise addition of ethyl formate (1.2 eq). The reaction is stirred at room temperature until the condensation is complete, forming the sodium enolate of ethyl 2-formyl-2-(methylamino)acetate.[4]

-

Cyclization with Ammonia Source: An ammonium salt, such as ammonium acetate or ammonium chloride, is added to the reaction mixture. The flask is then fitted with a reflux condenser and heated. The heat facilitates the cyclization, where the ammonia source provides the N3 atom, leading to the formation of the imidazole ring.

-

Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography to yield the target molecule.

Causality and Field Insights

This route offers excellent control over the position of the N-methyl group, as it is introduced at the very beginning of the synthesis, thus avoiding any potential regioselectivity issues that can sometimes arise when methylating a pre-formed imidazole ring. The Claisen condensation is a classic and reliable C-C bond-forming reaction, though it requires anhydrous conditions and a strong base.[5]

References

Technical Guide: Physicochemical Properties and Optimal Handling of Ethyl 1-Methylimidazole-4-carboxylate

Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a comprehensive scientific overview of Ethyl 1-Methylimidazole-4-carboxylate (CAS No. 41507-56-6), focusing on its essential physical characteristics and the requisite conditions for its storage and handling. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and suitability for research and development applications.

Part 1: Core Physicochemical Profile

This compound is a heterocyclic organic compound frequently utilized as a building block in synthetic chemistry. An accurate understanding of its physical state and properties is the foundation of its effective use in any experimental workflow.

Physical Appearance

While specific morphological characteristics can vary slightly between batches and suppliers, this compound is typically encountered as a solid. In contrast, related imidazole carboxylates are often described as off-white or yellow crystalline powders.[1][2] The compound is generally odorless.[1][3] Any significant deviation from this appearance, such as discoloration, clumping, or the presence of a strong odor, may indicate degradation or contamination and warrants further investigation before use.

Quantitative Properties Summary

The fundamental physicochemical data for this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source |

| CAS Number | 41507-56-6 | ChemScene |

| Molecular Formula | C₇H₁₀N₂O₂ | ChemScene[4] |

| Molecular Weight | 154.17 g/mol | ChemScene[4], Sigma-Aldrich |

| Boiling Point | 294.9 ± 13.0 °C at 760 mmHg | Sigma-Aldrich[5] |

| Purity | ≥97% | ChemScene[4] |

Part 2: Storage, Stability, and Handling Protocols

The long-term stability and integrity of this compound are directly dependent on the implementation of proper storage and handling procedures. The imidazole and ester moieties can be sensitive to environmental factors, making these protocols essential.

Recommended Storage Conditions

To ensure the compound's stability, multiple suppliers recommend storage at room temperature . For enhanced long-term preservation, particularly after the container has been opened, storing in a cool (<15°C) and dark place is also advised. The primary directive is to maintain a controlled, inert environment.

-

Atmosphere: The container should be tightly sealed and stored in a dry environment.[2][6] This mitigates the risk of hydrolysis of the ethyl ester group and potential interactions with atmospheric moisture.

-

Container: Utilize the original supplier container, which is designed for chemical stability. If transferring is necessary, use a clean, dry, and inert container (e.g., amber glass) that can be hermetically sealed.

-

Location: Store in a well-ventilated chemical storage area away from incompatible materials.[7][8]

Experimental Workflow for Handling and Storage

The following protocol outlines a self-validating system for the receipt, handling, and storage of this compound, designed to preserve its integrity throughout its lifecycle in the laboratory.

Protocol Steps:

-

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any signs of damage to the seal or packaging.

-

Cross-reference the container label with the certificate of analysis (CoA) to confirm the CAS number (41507-56-6) and other identifiers.

-

-

Initial Storage:

-

Immediately transfer the unopened container to the designated chemical storage area.

-

Log the compound into the laboratory inventory system, noting the date of receipt and assigned storage location.

-

-

Dispensing for Experimental Use:

-

Allow the container to equilibrate to the ambient temperature of the laboratory before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise purity.

-

Open the container in a controlled environment, preferably in a fume hood or a glove box with an inert atmosphere if the experiment is highly sensitive.

-

Quickly dispense the required amount into a secondary container.

-

Promptly and securely reseal the primary container.

-

-

Post-Use Storage:

-

Return the primary container to its designated storage location.

-

Ensure the storage area conditions (temperature, humidity) remain within the recommended parameters.

-

Visualization of Handling Workflow

The logical flow for proper handling and storage is depicted in the diagram below. This workflow is designed to minimize environmental exposure and maintain compound integrity.

Caption: Logical workflow for receiving, storing, and dispensing the compound.

References

- 1. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 41507-56-6 [sigmaaldrich.com]

- 6. 23785-21-9|Ethyl 1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Theoretical and Computational Deep Dive into Ethyl 1-Methylimidazole-4-carboxylate: A Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 1-methylimidazole-4-carboxylate, a member of the functionally rich imidazole class of heterocyclic compounds, stands as a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] The imidazole nucleus is a cornerstone in the architecture of numerous biologically active molecules, prized for its ability to engage in a variety of intermolecular interactions.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches that can be employed to elucidate the structural, electronic, and spectroscopic properties of this compound. While specific computational studies on this exact molecule are not extensively available in the current literature, this document outlines the established methodologies and expected insights from such investigations, drawing parallels from studies on closely related imidazole derivatives. This guide is intended to serve as a foundational resource for researchers embarking on the computational characterization and in silico evaluation of this promising molecule for therapeutic applications.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3][4] Its prevalence stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions. These features enable imidazole-containing molecules to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4] this compound, with its ester functionality, presents an intriguing candidate for further investigation and development.

Computational Methodologies: Unveiling Molecular Properties

To thoroughly characterize this compound at a molecular level, a suite of computational chemistry techniques can be employed. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the properties of organic molecules with a good balance of accuracy and computational cost.

Geometry Optimization and Structural Analysis

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT with a suitable functional and basis set, such as B3LYP/6-311G(d,p).[5] The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state. This theoretical structure can be compared with experimental data if available, for instance, from X-ray crystallography of related compounds.

Experimental Protocol: Geometry Optimization using DFT

-

Input Structure Generation: A 2D or 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .xyz).

-

Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.

-

Calculation Setup:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311G(d,p) or a similar Pople-style basis set.

-

Task: Geometry Optimization.

-

-

Execution: The calculation is run on a high-performance computing cluster.

-

Analysis: The output file is analyzed to extract the optimized coordinates, energies, and geometric parameters.

Spectroscopic Characterization: A Computational-Experimental Synergy

Computational methods can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for interpreting experimental data and confirming the molecular structure.

-

FT-IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can be scaled by an empirical factor to improve agreement with experimental spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[2] The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), to facilitate comparison with experimental data.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Calculated Parameter | Predicted Value (Illustrative) | Significance |

| FT-IR | C=O Stretch | ~1720-1700 cm⁻¹ | Confirms the presence of the ester carbonyl group. |

| C-N Stretch | ~1400-1300 cm⁻¹ | Characteristic of the imidazole ring. | |

| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | Indicates the imidazole ring C-H bonds. | |

| C-H Stretch (aliphatic) | ~3000-2850 cm⁻¹ | Corresponds to the ethyl and methyl groups. | |

| ¹H NMR | Imidazole Protons | ~7.5-8.0 ppm | Chemical shifts of the protons on the imidazole ring. |

| Methylene Protons (-CH₂-) | ~4.3 ppm | Chemical shift of the ethyl ester methylene group. | |

| Methyl Protons (-CH₃) | ~1.3 ppm | Chemical shift of the ethyl ester methyl group. | |

| N-Methyl Protons (N-CH₃) | ~3.7 ppm | Chemical shift of the N-methyl group on the imidazole ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-165 ppm | Chemical shift of the ester carbonyl carbon. |

| Imidazole Carbons | ~115-140 ppm | Chemical shifts of the carbon atoms in the imidazole ring. | |

| Methylene Carbon (-CH₂-) | ~60 ppm | Chemical shift of the ethyl ester methylene carbon. | |

| Methyl Carbon (-CH₃) | ~14 ppm | Chemical shift of the ethyl ester methyl carbon. | |

| N-Methyl Carbon (N-CH₃) | ~33 ppm | Chemical shift of the N-methyl carbon. |

Electronic Properties: Understanding Reactivity and Stability

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential biological activity. These properties can be effectively investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.[6][7] A smaller gap suggests higher reactivity and lower stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[1][4][8] It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[9] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.[10]

Diagram 1: Computational Workflow for Molecular Property Prediction

Caption: A workflow diagram illustrating the key steps in the computational prediction of molecular properties for this compound.

In Silico Drug Development: Assessing Therapeutic Potential

Computational methods play a pivotal role in modern drug discovery by enabling the rapid screening of compounds and the prediction of their potential efficacy and safety profiles.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11][12] This method is instrumental in virtual screening and lead optimization.[11] Given the known biological activities of imidazole derivatives, this compound can be docked against various protein targets implicated in cancer, inflammation, and microbial infections.

Table 2: Potential Protein Targets for Molecular Docking Studies

| Therapeutic Area | Protein Target | PDB ID | Rationale |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 2GS6 | EGFR is a well-established target in cancer therapy, and imidazole derivatives have shown inhibitory activity.[9] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 1UV5 | GSK-3β is implicated in various cancers, and imidazole-based compounds have been investigated as inhibitors.[4] | |

| SHP2 Phosphatase | 5IBS | SHP2 is an oncogenic phosphatase, and targeting it is a promising anticancer strategy.[5] | |

| Anti-inflammatory | Mitogen-activated protein kinase (MAPK) p38 | 1A9U | MAP kinases are key regulators of the inflammatory response.[6] |

| Prostaglandin D2 11-ketoreductase | 1S2A | This enzyme is involved in the inflammatory pathway and is a target for non-steroidal anti-inflammatory drugs (NSAIDs).[13] | |

| Antimicrobial | Staphylococcus aureus Dehydrosqualene Synthase | 2ZCO | This enzyme is crucial for the survival of S. aureus and is a target for antibacterial agents.[14] |

| Escherichia coli Isocitrate Dehydrogenase | 3ICD | This bacterial enzyme is essential for metabolism and represents a potential antibacterial target.[15] |

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).

-

Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose, the binding energy (a lower value indicates a more favorable interaction), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Diagram 2: Molecular Docking Workflow

Caption: A schematic representation of the molecular docking workflow to assess the binding affinity of this compound with a protein target.

ADMET Prediction: Assessing Drug-Likeness

In addition to efficacy, the pharmacokinetic properties of a drug candidate are critical for its success. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various in silico tools.[14][15] These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources. Parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are typically evaluated.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. While specific experimental and computational data for this molecule are yet to be extensively reported, the methodologies described herein provide a robust framework for future investigations. By combining DFT calculations for structural and electronic property elucidation with molecular docking and ADMET prediction for assessing therapeutic potential, researchers can gain significant insights into the promise of this imidazole derivative. The findings from such studies will be instrumental in guiding the synthesis of novel analogs with enhanced biological activity and favorable pharmacokinetic profiles, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- 1. espublisher.com [espublisher.com]

- 2. Molecular docking studies of some new imidazole derivatives for antimicrobial properties | Semantic Scholar [semanticscholar.org]

- 3. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. jchr.org [jchr.org]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. CDKN1B - Wikipedia [en.wikipedia.org]

- 12. IDH2 - Wikipedia [en.wikipedia.org]

- 13. rcsb.org [rcsb.org]

- 14. staff.cimap.res.in [staff.cimap.res.in]

- 15. rcsb.org [rcsb.org]

Methodological & Application

Synthesis of Ethyl 1-Methylimidazole-4-carboxylate: A Detailed Laboratory Protocol

Abstract: This application note provides a comprehensive, two-step protocol for the laboratory synthesis of Ethyl 1-Methylimidazole-4-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the construction of the imidazole core to form Ethyl imidazole-4-carboxylate, followed by a regioselective N-methylation to yield the target compound. This guide offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional materials. The imidazole moiety is a key structural feature in many biologically active molecules, including the amino acid histidine.[1] The N-methylation of the imidazole ring can significantly modulate the compound's physicochemical properties, such as its solubility, basicity, and ability to engage in hydrogen bonding, which in turn influences its biological activity and material characteristics.

This protocol details a reliable and reproducible synthetic route, beginning with the synthesis of the precursor Ethyl imidazole-4-carboxylate from readily available starting materials, followed by the crucial N-methylation step. The methodologies presented are grounded in established chemical principles and have been optimized for a laboratory setting.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the imidazole ring system followed by its alkylation.

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier |

| Glycine | Reagent | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent | Fisher Scientific |

| Ethanol (Absolute) | ACS Grade | VWR |

| Toluene | Anhydrous | Sigma-Aldrich |

| Methyl Formate | Reagent | Alfa Aesar |

| Sodium Hydride (60% dispersion in oil) | Acros Organics | |

| Potassium Thiocyanate | ACS Reagent | J.T. Baker |

| Hydrochloric Acid (concentrated) | ACS Plus | Fisher Scientific |

| Hydrogen Peroxide (30%) | Certified ACS | EMD Millipore |

| Sodium Carbonate | Anhydrous | Sigma-Aldrich |

| Ethyl imidazole-4-carboxylate | (Synthesized in Part 1) | |

| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in oil) | Acros Organics | |

| Methyl Iodide | 99.5%, stabilized | Alfa Aesar |

| Ethyl Acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | (Prepared in-house) | |

| Brine (Saturated NaCl solution) | (Prepared in-house) | |

| Anhydrous Magnesium Sulfate | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware and consumables

Experimental Protocol

Part 1: Synthesis of Ethyl imidazole-4-carboxylate

This multi-step synthesis builds the core imidazole ring system.

Step 1.1: Acetylation of Glycine

-

In a 250 mL beaker, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

While stirring at room temperature (20°C), add 47 mL of acetic anhydride in batches.

-

Continue stirring for 2 hours at 20°C.

-

Cool the mixture in an ice bath and allow it to stand overnight to facilitate crystallization.

-

Collect the resulting white solid (acetyl glycine) by vacuum filtration, wash with a small amount of ice water, and air dry.

Step 1.2: Esterification to Acetyl Glycine Ethyl Ester

-

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine and 117 mL of absolute ethanol.

-

Add a catalytic amount of a strong acid catalyst (e.g., 1 mL of concentrated sulfuric acid).

-

Heat the mixture to reflux with vigorous stirring for 3 hours.

-

Cool the reaction to room temperature and neutralize the catalyst with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude acetyl glycine ethyl ester.

Step 1.3: Condensation and Cyclization

-

Caution: Sodium hydride is highly reactive. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

In a 100 mL three-necked flask under an inert atmosphere, suspend 2.6 g of 60% sodium hydride (0.065 mol) in 15 mL of anhydrous toluene.

-

Cool the suspension in an ice bath and slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

-

Still at 0°C, slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.[1]

-

Allow the reaction to warm to room temperature and stir until the mixture becomes too viscous to stir further. Let it stand overnight.[1]

-

Quench the reaction by carefully adding ice water. Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

To the aqueous layer in a round-bottom flask at 0°C, add 6.8 g (0.07 mol) of potassium thiocyanate, followed by the slow addition of 13.5 g of concentrated hydrochloric acid.[1]

-

Heat the mixture to 55-60°C and stir for 4 hours.[1]

-

Cool the mixture and concentrate under reduced pressure to remove residual toluene. Allow to crystallize overnight in a refrigerator.

-

Collect the crude 2-mercapto-4-imidazole formate ethyl ester by filtration.

Step 1.4: Oxidative Desulfurization

-

Dissolve 0.5 g of the 2-mercapto-4-imidazole formate ethyl ester in 2.5 g of 30% hydrogen peroxide at 15°C.

-

Heat the solution to 55-60°C and maintain for 2 hours.[1]

-

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution, which will precipitate the product.[1]

-

Cool in an ice bath overnight, filter the white precipitate, wash with cold water, and dry to yield Ethyl imidazole-4-carboxylate.

Part 2: N-Methylation of Ethyl imidazole-4-carboxylate

This step introduces the methyl group onto the N1 position of the imidazole ring.

Caption: Workflow for the N-methylation of Ethyl imidazole-4-carboxylate.

Step 2.1: Deprotonation

-

Caution: Handle sodium hydride and methyl iodide in a well-ventilated fume hood.

-

To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl imidazole-4-carboxylate (1.0 eq) and dissolve it in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the resulting suspension at 0°C for 30 minutes to ensure complete deprotonation.

Step 2.2: Alkylation

-

While maintaining the temperature at 0°C, add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product spot should be less polar than the starting material.

Step 2.3: Work-up and Purification

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expected Results and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Ethyl imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | ~50% (from mercapto intermediate) | White solid |

| This compound | C₇H₁₀N₂O₂ | 154.17 | Variable | Pale yellow oil or solid |

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods:

-

¹H NMR: Expect characteristic peaks for the ethyl group (triplet and quartet), the methyl group (singlet), and the imidazole ring protons.

-

¹³C NMR: Confirm the number of unique carbon atoms.

-

Mass Spectrometry: Verify the molecular weight of the product.

Discussion and Mechanistic Insights

The synthesis of the imidazole ring from glycine derivatives is a classic approach that builds the heterocyclic core through a series of well-understood organic reactions. The final N-methylation step is an S_N2 reaction. The sodium hydride acts as a strong, non-nucleophilic base to deprotonate the imidazole nitrogen, creating a nucleophilic imidazolide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product.

A potential challenge in the N-alkylation of unsymmetrical imidazoles is the formation of regioisomers (N1 vs. N3 alkylation). However, in the case of Ethyl imidazole-4-carboxylate, the electronic and steric influence of the carboxylate group generally favors alkylation at the N1 position. The purity of the final product should be carefully assessed to confirm the regioselectivity of the reaction.

References

Application Note: Efficient Synthesis of Imidazole-4-Carboxylates via Microwave-Assisted Methodologies

Introduction: Accelerating Discovery with Microwave Synthesis

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals, including the amino acid histidine and drugs like losartan.[1][2] Specifically, the imidazole-4-carboxylate scaffold serves as a crucial intermediate for synthesizing a wide range of biologically active molecules.[3][4] However, traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification, creating bottlenecks in drug discovery and development pipelines.[5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[6][7] By utilizing microwave energy instead of conventional surface-based heating, MAOS promotes rapid, uniform, and highly efficient heating of the reaction mixture.[8][9] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the principles and protocols for the microwave-assisted synthesis of imidazole-4-carboxylates, focusing on a highly efficient one-pot, three-component method.

The Engine of MAOS: Principles of Microwave Heating

Understanding the mechanism of microwave heating is key to appreciating its advantages. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation energizes the molecules within the bulk solution directly and instantaneously.[10][11] This occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent or reactants, possess a dipole moment. The oscillating electric field of the microwaves forces these molecules to constantly realign. This rapid rotation creates intense intermolecular friction, which generates heat.[12][13]

-

Ionic Conduction: If ions are present, the oscillating electric field causes them to migrate rapidly. Collisions between these ions generate heat throughout the solution.[12][13]

This "volumetric" heating mechanism leads to a rapid and uniform temperature increase, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and minimizing the formation of byproducts.[8][11]

Caption: Conventional vs. Microwave heating mechanisms.

Featured Protocol: One-Pot Synthesis via Microwave-Assisted 1,5-Electrocyclization

A highly efficient and flexible method for synthesizing diversely functionalized imidazole-4-carboxylates involves a microwave-assisted, one-pot, three-component reaction. This procedure utilizes 1,2-diaza-1,3-dienes (DDs), primary amines, and aldehydes to construct the imidazole ring in a single, rapid operation.[14][15][16]

Reaction Mechanism

The reaction proceeds through the initial formation of an azavinyl azomethine ylide intermediate. This intermediate then undergoes a microwave-promoted 1,5-electrocyclization, followed by the elimination of a leaving group, to yield the aromatic imidazole-4-carboxylate product. The use of microwave irradiation is critical for efficiently driving the electrocyclization step, which would otherwise require much longer reaction times at high temperatures.[14]

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]

- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Purification of Ethyl 1-Methylimidazole-4-carboxylate via column chromatography or recrystallization.

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Technical Guide: High-Purity Isolation of Ethyl 1-Methylimidazole-4-carboxylate

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This application note provides a detailed, experience-driven guide to the purification of this compound using two orthogonal and robust laboratory techniques: normal-phase column chromatography and recrystallization. We delve into the mechanistic principles behind each method, offer step-by-step protocols, and provide comprehensive troubleshooting advice to address common challenges. This guide is designed to empower researchers to select and execute the optimal purification strategy based on sample volume, impurity profile, and desired final purity.

Introduction and Physicochemical Profile

The imidazole moiety is a ubiquitous scaffold in biologically active molecules, valued for its unique electronic and hydrogen-bonding properties.[1] this compound, as a functionalized derivative, serves as a versatile precursor in the synthesis of pharmaceuticals. The purity of this starting material directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the viability of drug candidates.

Successful purification hinges on understanding the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Appearance | Solid (Off-white or yellow crystalline powder) | [3] |

| Polarity | Moderately Polar | Inferred from structure & chromatographic behavior |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [2] |

| logP | 0.5968 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

The molecule's moderate polarity, arising from the ester group and the imidazole ring, makes it an ideal candidate for purification by silica gel chromatography. The presence of the basic nitrogen atom in the imidazole ring, however, necessitates special considerations to prevent peak tailing on the acidic silica surface.[4] Its solid nature also makes it amenable to purification by recrystallization, provided a suitable solvent system can be identified.[5]

Purification via Column Chromatography

Column chromatography is a powerful technique for separating compounds from complex mixtures based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] For this compound, normal-phase chromatography with silica gel is the most common approach.

The Causality of Experimental Choices

The primary challenge in chromatographing imidazole derivatives is the potential for strong interaction between the basic lone pair on the imidazole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and lower yields.[4]

To counteract this, our protocol incorporates a key modification: the addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase. The triethylamine neutralizes the most acidic sites on the silica, ensuring that the target compound elutes as a sharp, symmetrical band, thereby improving resolution and recovery.[4][7]

Experimental Workflow: Column Chromatography

Caption: Workflow for chromatographic purification.

Detailed Protocol: Column Chromatography

A. Pre-Analysis: Thin-Layer Chromatography (TLC)

-

System Selection: Prepare several potential eluent systems. Good starting points for moderately polar compounds include Ethyl Acetate/Hexane (EtOAc/Hex) and Dichloromethane/Methanol (DCM/MeOH).[7]

-

Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., DCM). Spot the solution onto a silica gel TLC plate.

-